(4Z)-6,7-dimethoxy-4-(4-methoxybenzylidene)-1,4-dihydro-3H-isochromen-3-one

Catalog No.
S11561405
CAS No.
M.F
C19H18O5
M. Wt
326.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(4Z)-6,7-dimethoxy-4-(4-methoxybenzylidene)-1,4-di...

Product Name

(4Z)-6,7-dimethoxy-4-(4-methoxybenzylidene)-1,4-dihydro-3H-isochromen-3-one

IUPAC Name

(4Z)-6,7-dimethoxy-4-[(4-methoxyphenyl)methylidene]-1H-isochromen-3-one

Molecular Formula

C19H18O5

Molecular Weight

326.3 g/mol

InChI

InChI=1S/C19H18O5/c1-21-14-6-4-12(5-7-14)8-16-15-10-18(23-3)17(22-2)9-13(15)11-24-19(16)20/h4-10H,11H2,1-3H3/b16-8-

InChI Key

SQFIEPRJZMJXRF-PXNMLYILSA-N

Canonical SMILES

COC1=CC=C(C=C1)C=C2C3=CC(=C(C=C3COC2=O)OC)OC

Isomeric SMILES

COC1=CC=C(C=C1)/C=C\2/C3=CC(=C(C=C3COC2=O)OC)OC

The compound (4Z)-6,7-dimethoxy-4-(4-methoxybenzylidene)-1,4-dihydro-3H-isochromen-3-one is a member of the isochromenone family, characterized by its unique structural features including two methoxy groups and a benzylidene moiety. This compound exhibits a complex molecular structure with a molecular formula of C18H18O4C_{18}H_{18}O_4 and a molecular weight of approximately 302.34 g/mol. The presence of methoxy groups typically enhances the lipophilicity of the compound, potentially influencing its biological activity and solubility profiles.

The chemical behavior of (4Z)-6,7-dimethoxy-4-(4-methoxybenzylidene)-1,4-dihydro-3H-isochromen-3-one can be characterized by several key reactions:

  • Electrophilic Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution due to the electron-donating effects of the methoxy groups.
  • Nucleophilic Addition: The carbonyl group in the isochromenone structure may participate in nucleophilic addition reactions, which can lead to various derivatives.
  • Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis, leading to the formation of corresponding carboxylic acids and alcohols.

Research indicates that (4Z)-6,7-dimethoxy-4-(4-methoxybenzylidene)-1,4-dihydro-3H-isochromen-3-one exhibits significant biological activities, including:

  • Antioxidant Activity: The compound has shown potential as an antioxidant, helping to neutralize free radicals in biological systems.
  • Anticancer Properties: Preliminary studies suggest that it may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
  • Anti-inflammatory Effects: It has been noted for its ability to modulate inflammatory pathways, making it a candidate for further investigation in inflammatory diseases.

The synthesis of (4Z)-6,7-dimethoxy-4-(4-methoxybenzylidene)-1,4-dihydro-3H-isochromen-3-one typically involves several steps:

  • Formation of Isochromenone Core: The initial step usually involves the cyclization of appropriate precursors to form the isochromenone core.
  • Methoxylation: This step introduces methoxy groups at the 6 and 7 positions through methylation reactions using reagents like methyl iodide in the presence of a base.
  • Benzylidene Formation: The final step involves the condensation reaction between the isochromenone derivative and 4-methoxybenzaldehyde to form the benzylidene moiety.

This compound has potential applications in several fields:

  • Pharmaceuticals: Due to its biological activities, it could serve as a lead compound for drug development targeting cancer or inflammatory diseases.
  • Cosmetics: Its antioxidant properties may be harnessed in cosmetic formulations aimed at skin protection.
  • Agriculture: Potential use as a natural pesticide or herbicide due to its bioactivity against certain pests.

Interaction studies have revealed that (4Z)-6,7-dimethoxy-4-(4-methoxybenzylidene)-1,4-dihydro-3H-isochromen-3-one interacts with various molecular targets:

  • Enzyme Inhibition: It may inhibit specific enzymes involved in metabolic pathways related to inflammation and cancer progression.
  • Receptor Binding: The compound has been shown to bind to certain receptors, suggesting potential roles in modulating signaling pathways.

Similar Compounds

Several compounds share structural similarities with (4Z)-6,7-dimethoxy-4-(4-methoxybenzylidene)-1,4-dihydro-3H-isochromen-3-one. Here are some notable examples:

Compound NameStructural FeaturesBiological Activity
6,7-DimethoxyflavoneFlavonoid structureAntioxidant and anti-inflammatory
5-MethoxyflavoneMethoxy-substituted flavonoidAnticancer properties
2-MethoxycoumarinCoumarin derivativeAntimicrobial activity

Uniqueness

What sets (4Z)-6,7-dimethoxy-4-(4-methoxybenzylidene)-1,4-dihydro-3H-isochromen-3-one apart from these compounds is its specific arrangement of functional groups that enhances its lipophilicity and biological activity profile. The combination of methoxy substitutions and a benzylidene linkage contributes to its unique pharmacological properties.

XLogP3

3.3

Hydrogen Bond Acceptor Count

5

Exact Mass

326.11542367 g/mol

Monoisotopic Mass

326.11542367 g/mol

Heavy Atom Count

24

Dates

Last modified: 08-09-2024

Explore Compound Types